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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzoic acid

Cat. No.: B114173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-5-hydroxybenzoic acid, a compound of interest in various chemical and

pharmaceutical research fields. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 3-Bromo-5-
hydroxybenzoic acid. This data is crucial for the structural elucidation and confirmation of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Bromo-5-hydroxybenzoic acid is

expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons.

The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and

carboxylic acid substituents on the benzene ring.
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H-2 ~7.8 t (triplet) 1H

H-4 ~7.5 t (triplet) 1H

H-6 ~7.3 t (triplet) 1H

-OH Broad singlet 1H

-COOH > 10.0 Broad singlet 1H

Note: Predictions are based on typical values for substituted benzoic acids. Actual values may

vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon

framework of the molecule.

Carbon Predicted Chemical Shift (ppm)

C=O (Carboxylic Acid) ~170

C-Br ~120

C-OH ~155

C-1 (ipso-COOH) ~132

C-2 ~130

C-4 ~125

C-6 ~118

Note: These are estimated chemical shifts. Precise values would be obtained from

experimental data.

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Bromo-5-hydroxybenzoic acid will exhibit characteristic absorption

bands corresponding to its functional groups.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H stretch (Carboxylic acid) 3300 - 2500 Strong, Broad

O-H stretch (Phenol) 3500 - 3200 Medium, Broad

C-H stretch (Aromatic) 3100 - 3000 Medium

C=O stretch (Carboxylic acid) 1710 - 1680 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium to Strong

C-O stretch (Carboxylic

acid/Phenol)
1300 - 1200 Strong

C-Br stretch 700 - 500 Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of 3-Bromo-5-
hydroxybenzoic acid are presented below.[1]

Adduct Predicted m/z

[M+H]⁺ 216.94949

[M+Na]⁺ 238.93143

[M-H]⁻ 214.93493

[M+NH₄]⁺ 233.97603

[M+K]⁺ 254.90537

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular

ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated
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by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 3-Bromo-5-hydroxybenzoic acid are

provided below.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 3-Bromo-5-hydroxybenzoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind 1-2 mg of dry 3-Bromo-5-hydroxybenzoic acid with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.
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Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a stock solution of 3-Bromo-5-hydroxybenzoic acid in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a

mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic

acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).

Data Acquisition:

Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow

rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z

range (e.g., 50-500).

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve maximum signal intensity.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 3-Bromo-5-hydroxybenzoic acid.
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Spectroscopic Analysis Workflow for 3-Bromo-5-hydroxybenzoic Acid
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of 3-
Bromo-5-hydroxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-5-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114173#spectroscopic-data-of-3-bromo-5-
hydroxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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